
2-Metilisoindolin-5-amina
Descripción general
Descripción
2-Methylisoindolin-5-amine is an organic compound with the molecular formula C9H12N2 . It is also known by other names such as 2,3-Dihydro-2-methyl-1H-isoindol-5-amine, 5-Amino-2-methylisoindoline, and (2-Methyl-2,3-dihydro-1H-isoindol-5-yl)amine .
Synthesis Analysis
The synthesis of amines like 2-Methylisoindolin-5-amine can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds. Reactions involving alkyl groups, S N 2 reactions of alkyl halides, ammonia, and other amines are also common. Another approach involves the nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . A direct synthesis of 2,3-dihydro-1H-isoindoles and N-substituted phthalimide in a single step involving short reaction times has also been proposed .Molecular Structure Analysis
The molecular formula of 2-Methylisoindolin-5-amine is C9H12N2 . The structure can be represented by the SMILES notation: NC1=CC2=C (C=C1)CN ©C2 .Chemical Reactions Analysis
Amines like 2-Methylisoindolin-5-amine show up in the 0.5-5.0 ppm region in 1 H NMR spectra. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm. These hydrogens are deshielded by the electron-withdrawing effects of nitrogen .Physical And Chemical Properties Analysis
The molecular weight of 2-Methylisoindolin-5-amine is 148.2 g/mol. The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación
Productos farmacéuticos
2-Metilisoindolin-5-amina: juega un papel crucial en la industria farmacéutica. Sirve como bloque de construcción para la síntesis de diversos agentes terapéuticos. Su motivo estructural se encuentra en una gama de moléculas bioactivas, incluidas aquellas con propiedades antivirales, antiinflamatorias y anticancerígenas potenciales . La capacidad del compuesto para actuar como un intermedio versátil permite el desarrollo de nuevos fármacos con mayor eficacia y menos efectos secundarios.
Herbicidas
En el sector agrícola, se exploran los derivados de This compound por su actividad herbicida. Estos compuestos se pueden diseñar para dirigirse a enzimas o vías específicas en las malezas, ofreciendo un enfoque más respetuoso con el medio ambiente para el control de malezas . La investigación en esta área tiene como objetivo desarrollar herbicidas que sean selectivos y se degraden rápidamente en el medio ambiente, minimizando su huella ecológica.
Colorantes y tintes
La estructura química de This compound se presta a la creación de colorantes y tintes con diversas aplicaciones. Se puede utilizar para sintetizar compuestos que imparten colores vivos a textiles, tintas y recubrimientos . La investigación actual se centra en el desarrollo de colorantes que sean no tóxicos, estables y tengan una alta solidez del color.
Aditivos para polímeros
Como aditivo para polímeros, This compound contribuye a la mejora de las propiedades de los materiales, como la flexibilidad, la resistencia y la estabilidad térmica. Es particularmente valioso en la síntesis de copolímeros de amida, que se utilizan como aditivos lubricantes multifuncionales . Estos polímeros mejoran el rendimiento de los lubricantes, haciéndolos más eficientes y duraderos.
Síntesis orgánica
En la síntesis orgánica, This compound se utiliza por su reactividad y capacidad para formar estructuras moleculares complejas. Está involucrado en la síntesis de heterociclos, que son estructuras centrales en muchos productos naturales y compuestos medicinales . La versatilidad del compuesto es fundamental en el desarrollo de nuevas metodologías sintéticas que son más sostenibles y rentables.
Materiales fotocrómicos
This compound: se están investigando los derivados para su posible uso en materiales fotocrómicos. Estos materiales cambian de color al exponerse a la luz, lo que los hace ideales para aplicaciones como ventanas inteligentes, memorias ópticas y decoraciones fotocrómicas . La investigación se dirige a lograr un mayor contraste fotocrómico, una respuesta de ajuste de color y la comprensión de los procesos fotocrómicos detallados.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2-Methylisoindolin-5-amine are the ADAMTS-4/5 enzymes . These enzymes play a crucial role in the degradation of cartilage, which is a key factor in the development of osteoarthritis . Additionally, it has been suggested that 2-Methylisoindolin-5-amine may interact with the human D2 dopamine receptor .
Mode of Action
2-Methylisoindolin-5-amine inhibits the activity of ADAMTS-4/5 enzymes, thereby reducing cartilage degradation . This could potentially reduce joint pain and restore normal joint function . In the context of the D2 dopamine receptor, the compound may act as a ligand, interacting with the main amino acid residues at its allosteric binding site .
Biochemical Pathways
Given its targets, it’s likely that it impacts pathways related to cartilage metabolism and dopamine signaling .
Pharmacokinetics
One study suggests that a compound with a similar isoindoline amide scaffold exhibited excellent drug-like properties and better pharmacokinetic profiles than a comparable compound .
Result of Action
By inhibiting ADAMTS-4/5, 2-Methylisoindolin-5-amine could potentially slow down the progression of osteoarthritis, reduce joint pain, and restore normal joint function . Its interaction with the D2 dopamine receptor suggests potential applications in neurological disorders, although this requires further investigation .
Propiedades
IUPAC Name |
2-methyl-1,3-dihydroisoindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-11-5-7-2-3-9(10)4-8(7)6-11/h2-4H,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJAXOPOSLBUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621234 | |
| Record name | 2-Methyl-2,3-dihydro-1H-isoindol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158944-67-3 | |
| Record name | 2,3-Dihydro-2-methyl-1H-isoindol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158944-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2,3-dihydro-1H-isoindol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2,3-dihydro-1H-isoindol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

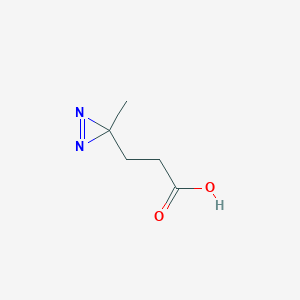

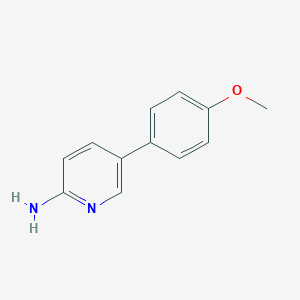
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)
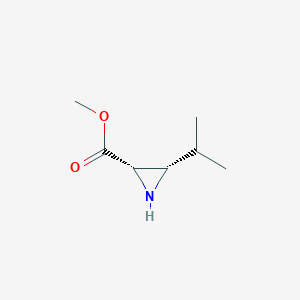

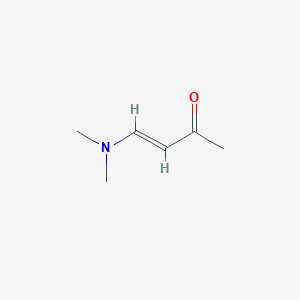
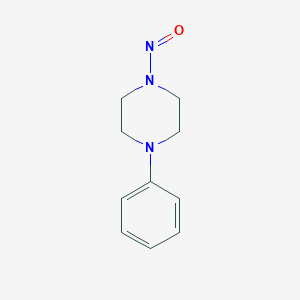
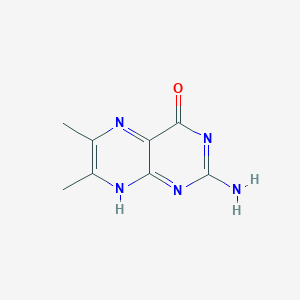
![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)



